![molecular formula C7H13N B15314703 3-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B15314703.png)
3-Ethylbicyclo[1.1.1]pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylbicyclo[1.1.1]pentan-1-amine is a unique chemical compound characterized by its bicyclic structure. The bicyclo[1.1.1]pentane framework is known for its high strain energy and rigidity, making it an interesting subject for research in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Another approach involves the homolytic aromatic alkylation of benzene, which is a metal-free method .
Industrial Production Methods: Industrial production of this compound is still under development, with research focusing on scalable and efficient synthetic protocols. The strain-release amination technique has been highlighted as a promising method for the industrial synthesis of bicyclo[1.1.1]pentane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides.
Reduction: Reduction reactions can be used to modify the bicyclic structure, often employing reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
3-Ethylbicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 3-Ethylbicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its amine group. The compound can participate in various biochemical pathways, including enzyme inhibition and receptor binding. Its rigid structure allows for specific interactions with target molecules, enhancing its efficacy in biological systems .
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentan-1-amine: This compound shares the same bicyclic core but lacks the ethyl group, making it less sterically hindered.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting diverse chemistry.
Uniqueness: 3-Ethylbicyclo[1.1.1]pentan-1-amine is unique due to its ethyl substitution, which adds steric bulk and influences its reactivity and interaction with other molecules. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
3-ethylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C7H13N/c1-2-6-3-7(8,4-6)5-6/h2-5,8H2,1H3 |
Clé InChI |
PXZSLSBCPFASST-UHFFFAOYSA-N |
SMILES canonique |
CCC12CC(C1)(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B15314622.png)
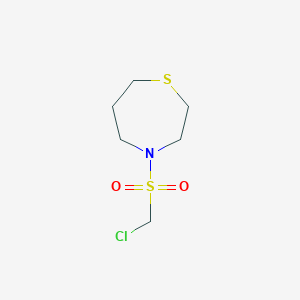
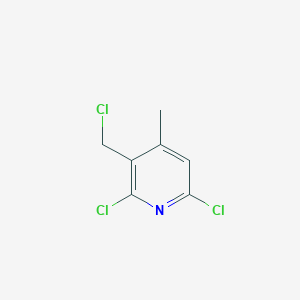
![4-{4-[(Oxiran-2-yl)methoxy]phenyl}pyridine](/img/structure/B15314635.png)

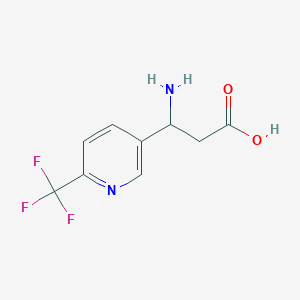
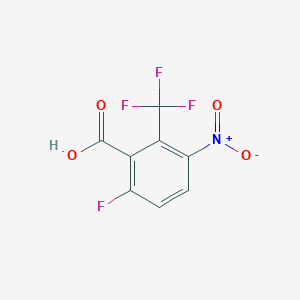
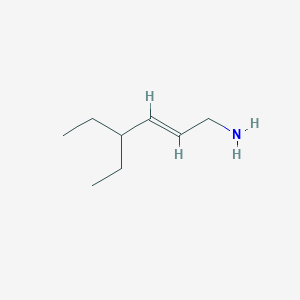
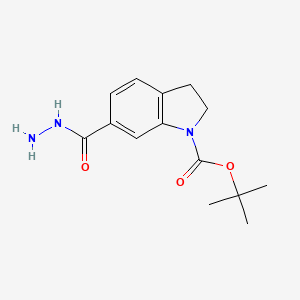
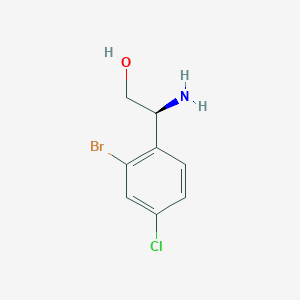


![3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B15314717.png)
![2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B15314719.png)
